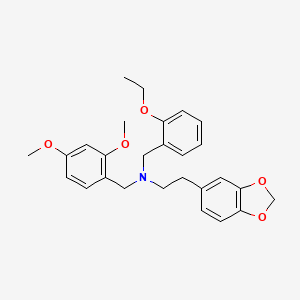

2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE is a complex organic compound with a molecular formula of C27H31NO5 and a molecular weight of 449.547 g/mol . This compound is characterized by the presence of a benzodioxole group, a dimethoxyphenyl group, and an ethoxyphenyl group, all attached to an amine functional group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of catalytic palladium-catalyzed amination reactions. For example, the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, along with cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of benzodioxole compounds exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively .

Antioxidant Properties

Compounds containing benzodioxole structures have been investigated for their antioxidant capabilities. The presence of methoxy groups enhances electron donation to free radicals, suggesting potential use in formulations aimed at reducing oxidative stress .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to 2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation are critical factors .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

- A study published in International Journal of Molecular Sciences highlighted the synthesis of benzofuran derivatives and their evaluation for biological activity against cancer cell lines, indicating a promising therapeutic avenue for compounds with similar structural features .

- Another investigation focused on the enzyme inhibition properties of benzodioxole derivatives, demonstrating their potential as drug candidates for managing metabolic disorders .

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain . The compound’s unique structure allows it to bind to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

[2-(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: Another benzodioxole derivative with similar structural features.

1-BENZO[1,3]DIOXOL-5-YL-2-METHYLPROPANOIC ACID: A related compound with a benzodioxole group and carboxylic acid functionality.

4-(1,3-BENZODIOXOL-5-YL)-5-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID: A phenylpyrazole derivative with benzodioxole and pyrazole groups.

Uniqueness

The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE lies in its combination of benzodioxole, dimethoxyphenyl, and ethoxyphenyl groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine is a synthetic organic molecule characterized by its complex structure featuring multiple aromatic rings. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with neurotransmitter systems and other cellular pathways.

- IUPAC Name : this compound

- Molecular Formula : C27H31NO5

- Molar Mass : 449.54 g/mol

- CAS Number : 423750-61-2

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzodioxole Moiety : This initial step can be achieved through the cyclization of catechol with formaldehyde in acidic conditions.

- Alkylation : The benzodioxole intermediate is alkylated using an appropriate alkyl halide to introduce the ethanamine side chain.

- Introduction of Dimethoxy and Ethoxy Groups : The benzyl groups are introduced through nucleophilic substitution reactions with their respective benzyl halides.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and influencing several biochemical pathways. The exact molecular mechanisms remain to be fully elucidated, necessitating further research.

Neurotransmitter Interaction

Research indicates that compounds similar to this one exhibit significant interactions with serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and reward pathways. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases.

Anticancer Potential

Preliminary studies have shown that derivatives of benzodioxole compounds can inhibit specific kinases involved in cancer progression. For example, related compounds have demonstrated high selectivity for Src family kinases (SFKs), which are implicated in various cancers. This suggests that this compound may also possess anticancer properties.

Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine, and what key reaction conditions are required for optimal yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzodioxol and benzylamine precursors. For example, benzo[d][1,3]dioxol-5-ylmethanol can be reacted with oxalyl chloride to form an acyl chloride intermediate, which is then coupled with substituted benzylamines (e.g., 2,4-dimethoxybenzylamine and 2-ethoxybenzylamine) under controlled reflux conditions. Ethanol or THF are common solvents, and reactions often require anhydrous conditions to prevent hydrolysis. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the benzodioxol and benzyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like ethoxy (-OCH₂CH₃) and methoxy (-OCH₃). High-Performance Liquid Chromatography (HPLC) monitors purity, and X-ray Diffraction (XRD) resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during the synthesis of this compound?

- Methodological Answer : Stereochemical outcomes depend on reaction conditions and catalysts. For example, chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed couplings) can enforce enantioselectivity. Computational modeling (DFT analysis) predicts steric and electronic influences on reaction pathways. XRD crystallography confirms absolute configurations post-synthesis, while dynamic NMR studies assess rotational barriers in flexible substituents .

Q. What in silico methods are effective for predicting this compound’s interactions with biological targets like enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding using crystal structures of target proteins (e.g., serotonin receptors or cytochrome P450 enzymes). Molecular Dynamics (MD) simulations assess binding stability under physiological conditions. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonds with benzodioxol oxygen atoms). ADMET prediction tools (SwissADME) evaluate bioavailability and toxicity risks .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. agonist effects) for this compound?

- Methodological Answer : Contradictory data may arise from assay variability (e.g., cell lines, concentrations). Reproducing experiments under standardized conditions (e.g., IC₅₀ measurements in triplicate) is critical. Competitive binding assays (radioligand displacement) and functional assays (cAMP accumulation) differentiate antagonist/agonist profiles. Meta-analyses of published datasets (PubMed, ChEMBL) identify trends in structure-activity relationships .

Q. Safety and Experimental Design

Q. What protocols are recommended for safe handling and storage of this compound?

- Methodological Answer : Use personal protective equipment (gloves, goggles) in a fume hood. Store in airtight containers at -20°C under inert gas (argon) to prevent oxidation. Avoid exposure to moisture or light, which may degrade the compound. First-aid measures for inhalation include immediate fresh air and medical consultation. Spills should be neutralized with absorbent materials (vermiculite) and disposed as hazardous waste .

Q. Data Analysis and Optimization

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer : Batch process optimization (DoE methodologies) identifies critical parameters (temperature, stoichiometry). Continuous flow reactors improve mixing and heat transfer for exothermic steps. Catalytic systems (e.g., Pd/C for hydrogenation) enhance efficiency. Process Analytical Technology (PAT) tools (in-line FT-IR) monitor reaction progress in real time .

Properties

Molecular Formula |

C27H31NO5 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]-N-[(2-ethoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C27H31NO5/c1-4-31-24-8-6-5-7-21(24)17-28(18-22-10-11-23(29-2)16-26(22)30-3)14-13-20-9-12-25-27(15-20)33-19-32-25/h5-12,15-16H,4,13-14,17-19H2,1-3H3 |

InChI Key |

KUWDLWFWUYACQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=C(C=C(C=C4)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.